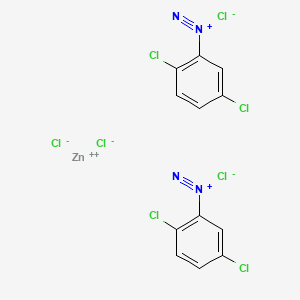
zinc;2,5-dichlorobenzenediazonium;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2,5-dichlorobenzenediazonium;tetrachloride is a chemical compound with the molecular formula C12H6Cl8N4Zn and a molecular weight of 555.21 This compound is a coordination complex involving zinc and a diazonium salt derived from 2,5-dichlorobenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,5-dichlorobenzenediazonium;tetrachloride typically involves the diazotization of 2,5-dichloroaniline followed by the formation of the diazonium salt. This diazonium salt is then reacted with zinc chloride to form the final compound. The reaction conditions usually require a low temperature to stabilize the diazonium salt and prevent its decomposition .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of temperature and pH to ensure the stability and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2,5-dichlorobenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and phenols for substitution reactions. Reducing agents such as sodium sulfite or stannous chloride are used for reduction reactions. The reactions are typically carried out under controlled temperatures to ensure the stability of the diazonium group .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, azo compounds, and amines, depending on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
Zinc;2,5-dichlorobenzenediazonium;tetrachloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of zinc;2,5-dichlorobenzenediazonium;tetrachloride involves its interaction with molecular targets through the diazonium group. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc;2,4-dichlorobenzenediazonium;tetrachloride
- Zinc;3,5-dichlorobenzenediazonium;tetrachloride
- Zinc;2,5-dibromobenzenediazonium;tetrachloride
Uniqueness
Zinc;2,5-dichlorobenzenediazonium;tetrachloride is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
14239-23-7 |
|---|---|
Fórmula molecular |
C12H6Cl8N4Zn |
Peso molecular |
555.2 g/mol |
Nombre IUPAC |
zinc;2,5-dichlorobenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C6H3Cl2N2.4ClH.Zn/c2*7-4-1-2-5(8)6(3-4)10-9;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
ZPPYKHORKPVTPP-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+]#N)Cl.C1=CC(=C(C=C1Cl)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Números CAS relacionados |
15470-55-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


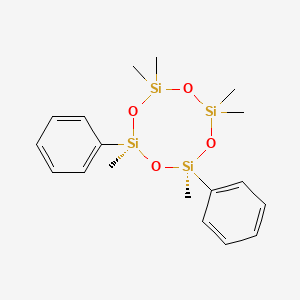
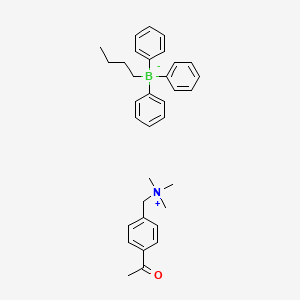
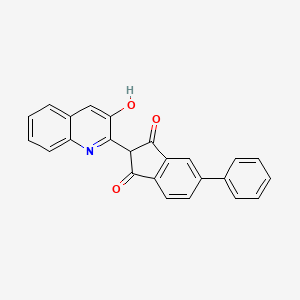
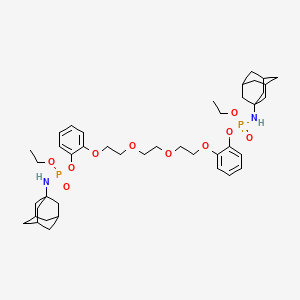

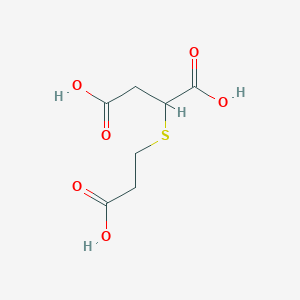
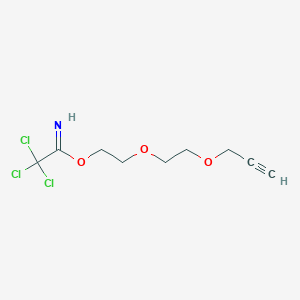
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)


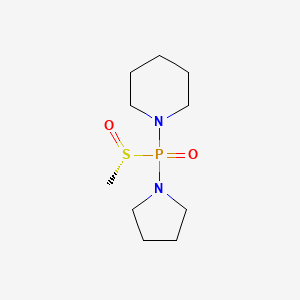
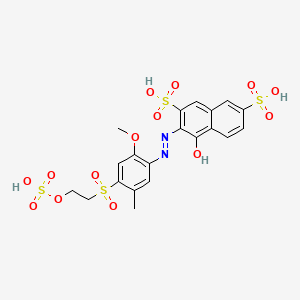
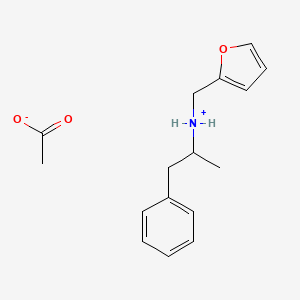
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
